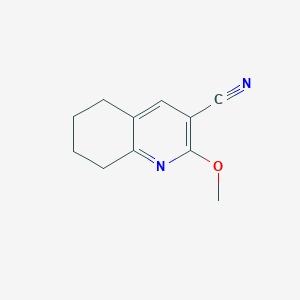

2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

2-methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHAVDMNLYZWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCCC2=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aniline derivatives with ketones followed by cyclization . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline ring or other functional groups.

Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced quinoline derivatives .

Scientific Research Applications

Synthesis and Characterization

A facile one-pot synthesis of novel 4-quinolinyl substituted 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been achieved through microwave-assisted methods . In this approach, cyclohexanone is treated with arylidene malononitriles in the presence of sodium under microwave irradiation, yielding the desired compounds in a short time with excellent yields (88-95%) .

Specific compounds synthesized via this method include :

- 2-Methoxy-4-(2,6-dichloroquinolin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (3c)

- 2-Methoxy-4-(2-chloro-6-bromoquinolin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (3d)

- 2-Methoxy-4-(2-chloro-6-nitroquinolin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (3e)

These compounds were characterized using IR, 1H NMR, and mass spectroscopic techniques . The IR spectra revealed characteristic stretching vibrations of the -CN group (2228-2219 cm-1) and C=N groups (1640-1585 cm-1). 1H NMR spectra showed confirmatory signals in the range of δ 3.72 - δ 3.83 ppm as a singlet for the -OCH3 group, confirming the structure .

Antimicrobial Activity

Synthesized compounds have demonstrated moderate to good antimicrobial activity . Compound 3c, in particular, exhibited the highest activity against all tested bacteria and fungi. Compounds 3b and 3e also showed fairly good antibacterial activity compared to standard drugs like Ampicillin and Chloramphenicol. Additionally, compounds 3a and 3e exhibited good antifungal activity against A. niger, comparable to the standard drug Griseofulvin .

Antimicrobial Evaluation of Synthesized Tetrahydroquinolines

| Compound | Activity Level |

|---|---|

| 3c | Highest activity against all bacteria and fungi tested. |

| 3b, 3e | Fairly good antibacterial activity compared to Ampicillin and Chloramphenicol. |

| 3a, 3e | Good antifungal activity against A. niger comparable to Griseofulvin. |

Anti-inflammatory Activity

A series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been synthesized and tested for anti-inflammatory activity . Docking studies into the catalytic site of p38 mitogen-activated protein kinase were conducted .

Role as Building Blocks

Tetrahydroquinolines are useful intermediates in synthesizing more complex molecules . For example, they can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .

Helquinoline

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Substituent Variations

- 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Structure: Features an amino group at position 2 and a phenyl group at position 3. The amino group enables hydrogen bonding, while the phenyl ring enhances lipophilicity. Synthesis: Synthesized via a one-pot reaction of cyclohexanone, benzaldehyde, and ammonium acetate, yielding 61–82% efficiency . Key Differences: The amino group increases reactivity toward electrophiles (e.g., DMF-DMA, thiourea) compared to the methoxy group, which is less nucleophilic .

- 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Structure: Incorporates a ketone at position 5, which may stabilize enol tautomers and influence binding to biological targets. Bioactivity: Demonstrates potent antifungal activity against Candida spp. (MIC: 8–16 µg/mL), attributed to the ketone and amino groups enhancing target affinity .

- 2,6,6-Trimethyl-5,6,7,8-tetrahydro-5,7-methanoquinoline-3-carbonitrile: Structure: Contains a bicyclic methano-bridge, increasing steric hindrance and altering conformational flexibility. Physical Properties: Lower melting point (68–70°C) compared to phenyl-substituted analogs (233–235°C), reflecting reduced crystallinity due to non-planar geometry .

Antifungal Activity

- 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Exhibits moderate activity against Aspergillus niger (IC₅₀: 32 µg/mL) .

- 2-Amino-5-oxo-4-phenyl analog: Superior efficacy against Candida albicans (MIC: 8 µg/mL), likely due to the ketone group enhancing membrane permeability .

Anti-inflammatory Activity

- 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles: Derivatives like compound 9b show 72% inhibition of edema (vs. 78% for indomethacin) via prostaglandin inhibition, with minimal ulcerogenic effects .

Physicochemical and Crystallographic Comparisons

Solubility and Stability

- Amino-substituted analogs: Lower solubility in polar solvents due to phenyl groups; stable under acidic conditions but prone to oxidation at the amino group .

- Methoxy-substituted analogs: Higher solubility in organic solvents (e.g., ethanol, DCM) due to reduced hydrogen-bonding capacity; methoxy groups enhance oxidative stability compared to amino analogs .

Crystal Packing

- 2-Amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (I): Forms N–H···N hydrogen-bonded dimers (R₂²(8) motif), creating sheet-like structures along the ab plane .

- 2-Amino-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile (II): Exhibits 2D networks stabilized by N–H···N interactions, with dihedral angles distorted by steric effects from the tricyclic core .

Biological Activity

2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including anti-cancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a tetrahydroquinoline ring with a methoxy group at the 2-position and a carbonitrile group at the 3-position. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

Structural Formula

Anticancer Properties

Research indicates that 2-methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibits significant antiproliferative effects against several cancer cell lines, including:

- HeLa (human cervix carcinoma)

- HT-29 (colorectal adenocarcinoma)

- A2780 (ovarian carcinoma)

In vitro studies demonstrate that the compound induces mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production in cancer cells, which are critical mechanisms for its anticancer activity .

The mechanism by which 2-methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its biological effects involves:

- Induction of oxidative stress: The compound enhances ROS levels in cancer cells, leading to cellular damage and apoptosis.

- Targeting signaling pathways: It may interact with specific enzymes or receptors that modulate cell survival and proliferation pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile, it is essential to compare it with other tetrahydroquinoline derivatives. The following table summarizes some related compounds:

| Compound Name | Unique Features |

|---|---|

| 2-Methyl-5,6,7,8-tetrahydroquinoline | Lacks methoxy group; studied for different biological activities. |

| 4-(Chloroquinolin-3-yl)-5,6,7,8-tetrahydroquinoline | Contains a chloro substituent; potential as an antibacterial agent. |

| 2-Ethoxy-5,6,7,8-tetrahydroquinoline | Ethoxy group instead of methoxy; exhibits different solubility properties. |

The presence of the methoxy and carbonitrile groups in 2-methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile enhances its interaction with biological targets compared to other derivatives.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Study on HeLa Cells : A study demonstrated that treatment with varying concentrations of 2-methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile resulted in a dose-dependent decrease in cell viability. The most significant effects were observed at concentrations above 10 µM .

- Mechanistic Insights : Another investigation revealed that the compound's ability to induce ROS production was linked to mitochondrial dysfunction in cancer cells. This was evidenced by increased levels of cytochrome c release into the cytosol upon treatment .

Applications in Medicinal Chemistry

The pharmacological potential of 2-methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile extends beyond anticancer activity. It is also being explored for:

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via multi-component reactions (MCRs), often involving cyclohexanone, malononitrile, and aldehydes. For example:

- Catalyst Optimization : Eutectogels (ETG-acetamide) enhance reaction efficiency by reducing side products. A study achieved 89% yield using 10 mol% ETG-acetamide at 80°C for 2 hours .

- Key Parameters : Heating temperature (70–90°C), catalyst loading (5–15 mol%), and molar ratios of ammonium acetate (1.5–2.0 equivalents) are critical. Excess ammonium acetate minimizes imine byproduct formation .

Q. How can researchers characterize 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile and confirm its purity?

Methodological Answer:

- Spectroscopy : Use -NMR to identify methoxy protons (δ 3.8–4.0 ppm) and cyano groups (no direct proton signal but inferred via IR at ~2200 cm) .

- Mass Spectrometry : ESI-MS typically shows [M+H] peaks at m/z 229.1 (calculated for CHNO).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with R-factors < 0.05 indicating high precision .

Q. What biological activities have been reported for this compound?

Methodological Answer:

- Antifungal Assays : Analogues (e.g., 2-amino-5-oxo-4-phenyl derivatives) show activity against Candida albicans (MIC 8–16 µg/mL) via ergosterol biosynthesis inhibition. Use broth microdilution assays with fluconazole as a positive control .

- Anti-inflammatory Screening : COX-2 inhibition is evaluated using ELISA kits (IC values reported in the 10–50 µM range) .

Q. How are derivatives of this compound synthesized for structure-activity studies?

Methodological Answer:

Q. What are common impurities encountered during synthesis?

Methodological Answer:

- Byproducts : Unreacted cyclohexanone (detected via GC-MS) and dimeric adducts (identified by HPLC retention times >15 min).

- Mitigation : Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization in ethanol .

Advanced Research Questions

Q. How can contradictions in synthetic yields between studies be resolved?

Methodological Answer:

Q. What crystallographic challenges arise when analyzing this compound?

Methodological Answer:

Q. What mechanistic insights explain the compound’s reactivity in MCRs?

Methodological Answer:

Q. How do substituents influence antifungal activity?

Methodological Answer:

Q. How can computational modeling predict ring puckering effects?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.